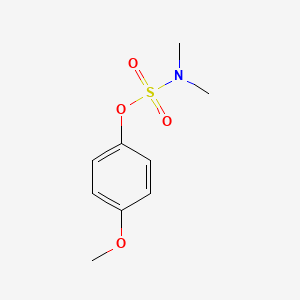![molecular formula C12H20O2 B14138783 (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate CAS No. 69651-95-2](/img/structure/B14138783.png)
(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[221]heptane is a bicyclic organic compound with a unique structure that includes an acetyloxy group and three methyl groups attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.
Methylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, replacing it with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halides or amines.
科学的研究の応用
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of (1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
(1S,2S,4R)-Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but with a carboxylic acid group instead of an acetyloxy group.
2,3-Dichloroaniline: Aniline derivative with two chlorine atoms, used in dye and herbicide production.
Uniqueness
(1S,2S,4R)-2-Acetyloxy-1,3,3-trimethylbicyclo[22
特性
CAS番号 |
69651-95-2 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3/t9-,10-,12+/m1/s1 |
InChIキー |
JUWUWIGZUVEFQB-FOGDFJRCSA-N |
異性体SMILES |
CC(=O)O[C@H]1[C@]2(CC[C@H](C2)C1(C)C)C |
正規SMILES |
CC(=O)OC1C(C2CCC1(C2)C)(C)C |
沸点 |
225.00 to 226.00 °C. @ 760.00 mm Hg |
melting_point |
29.00 °C. @ 760.00 mm Hg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


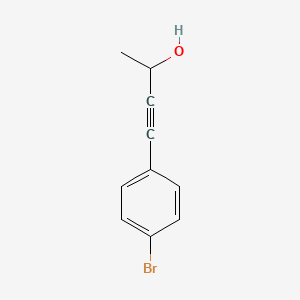
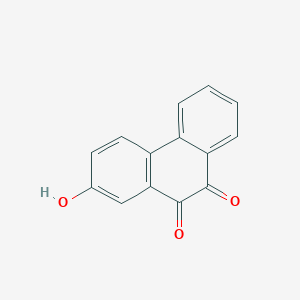
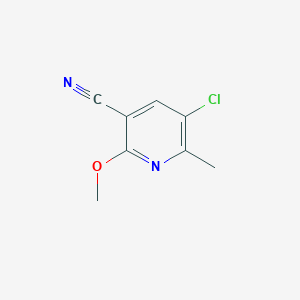
![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
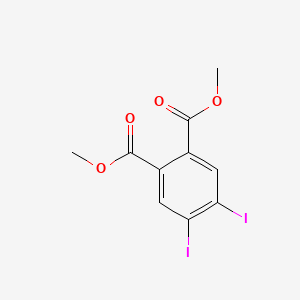

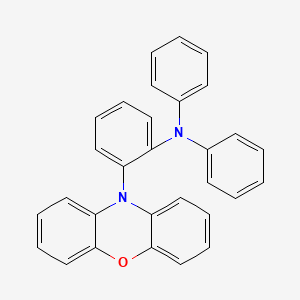
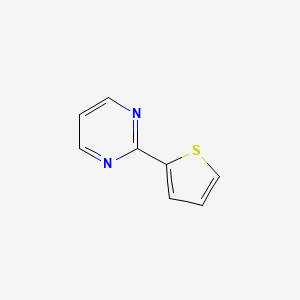
![N-[(3-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14138762.png)

![2-(4-Chlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-thiazolidine](/img/structure/B14138771.png)
